5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-22(24(31)29-19-10-4-2-5-11-19)23(30-25(28-17)26-16-27-30)18-9-8-14-21(15-18)32-20-12-6-3-7-13-20/h2-16,23H,1H3,(H,29,31)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCFDRZSOVDVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells.
Biological Activity
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolo-pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antiviral and antibacterial potential, along with synthesis methods and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 941947-42-8 |
Antiviral Activity
Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant antiviral properties. Specifically, studies have shown that 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrates inhibitory effects against various strains of viruses including influenza. The mechanism involves the inhibition of the PA-PB1 complex formation crucial for viral replication.
- Inhibition Studies :
- The compound has been tested for its ability to inhibit the PA-PB1 interaction in vitro. The half-maximal inhibitory concentration (IC50) values indicate effective inhibition at non-toxic concentrations.
- Comparative studies show that modifications in the substituents at the C-5 and C-7 positions significantly affect the antiviral potency.
Antibacterial Activity
In addition to its antiviral properties, this compound has shown potential against bacterial strains. The triazole nucleus is recognized for its role in developing antimicrobial agents.
- Mechanism of Action :
- The antibacterial activity is primarily attributed to interference with bacterial cell wall synthesis and function.
- Compounds with similar triazole structures have been documented to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis of triazolo-pyrimidine derivatives highlights the importance of specific substituents in enhancing biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| C-5 | Methyl or phenyl groups enhance potency |
| C-7 | Presence of phenoxy or halogen substituents increases efficacy |
| Amide Group | Modifications can improve solubility and bioavailability |
Case Study 1: Antiviral Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their antiviral efficacy against influenza A virus (IAV). The compound exhibited a promising EC50 value indicating significant antiviral activity while maintaining low cytotoxicity (CC50) levels.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antibacterial properties of various triazole derivatives against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB). The results indicated that certain modifications to the triazole ring structure led to enhanced activity against resistant bacterial strains.
Q & A
Q. How to address discrepancies in catalytic efficiency claims between TMDP and piperidine?
- Methodological Answer : Replicate reactions under identical conditions (solvent, temperature) and compare turnover numbers (TON). While TMDP offers safety advantages, its catalytic efficiency (TON ~15) may lag behind piperidine (TON ~20) in certain substrates, necessitating context-specific optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
